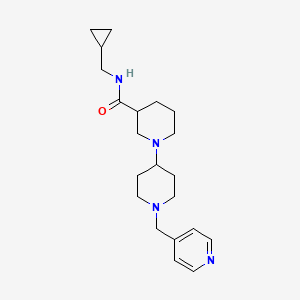
3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. This compound is also known as TAK-659 and is classified as a kinase inhibitor. Kinase inhibitors are a class of drugs that are used in cancer treatment and other therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is related to its kinase inhibitory activity. Kinases are enzymes that play a key role in the regulation of cell growth and division. By inhibiting the activity of kinases, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone in lab experiments include its potent kinase inhibitory activity and its potential use in cancer treatment. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone. One direction is to study the potential use of this compound in combination with other drugs for cancer treatment. Another direction is to study the potential use of this compound in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzylamine with 4-chloromethylthiophene in the presence of a base. The resulting product is then reacted with piperidine to form the intermediate compound. The final step involves the reaction of the intermediate compound with hydroxylamine to form this compound.
Aplicaciones Científicas De Investigación
The potential pharmacological properties of 3-hydroxy-1-(3-methylbenzyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone have been the subject of scientific research. This compound has been shown to have kinase inhibitory activity and has been studied for its potential use in cancer treatment. In addition, this compound has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
3-hydroxy-1-[(3-methylphenyl)methyl]-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-15-4-2-5-16(12-15)13-20-7-3-6-18(22,17(20)21)14-19-8-10-23-11-9-19/h2,4-5,12,22H,3,6-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCDGWUDAAKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
![2-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6053741.png)

![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6053769.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6053772.png)
![3-{[5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6053776.png)
![8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6053779.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide](/img/structure/B6053784.png)
![[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6053797.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6053807.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6053827.png)
![N-(2,6-dimethylphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6053828.png)
